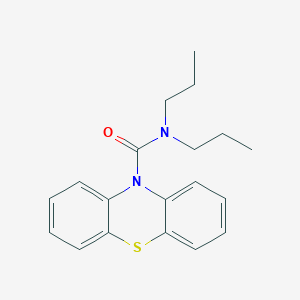

N,N-dipropyl-10H-phenothiazine-10-carboxamide

Description

N,N-Dipropyl-10H-phenothiazine-10-carboxamide is a phenothiazine derivative characterized by a carboxamide group at the 10-position of the heterocyclic phenothiazine core, with two propyl substituents on the amide nitrogen. This compound belongs to a class of molecules known for their diverse pharmacological activities, including antipsychotic, antihistaminic, and antitumor effects, depending on substituent patterns . Phenothiazines are tricyclic systems containing sulfur and nitrogen atoms, and modifications at the 10-position (e.g., carboxamides, amines, or sulfonamides) significantly influence their physicochemical and biological properties .

Properties

IUPAC Name |

N,N-dipropylphenothiazine-10-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c1-3-13-20(14-4-2)19(22)21-15-9-5-7-11-17(15)23-18-12-8-6-10-16(18)21/h5-12H,3-4,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELWLEWVSKZOLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dipropyl-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine derivatives with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N,N-dipropyl-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N,N-dipropyl-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-dipropyl-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

N-(1-Phenylethyl)-10H-phenothiazine-10-carboxamide (CAS: 433239-49-7)

- Structure : Features a phenylethyl group instead of dipropyl on the amide nitrogen.

- The logP value (3.5) is higher than dipropyl derivatives, suggesting greater lipophilicity .

- Applications : Used in studies targeting CNS disorders due to its structural similarity to antipsychotic agents like promethazine .

Methyl 10H-phenothiazine-10-carboxylate (CAS: 68825-31-0)

- Structure : Methyl ester instead of carboxamide.

- Properties : Lower molecular weight (257.3 g/mol vs. ~305 g/mol for dipropyl-carboxamide) and reduced hydrogen-bonding capacity due to esterification. This decreases solubility in polar solvents but improves membrane permeability .

- Synthetic Utility: Intermediate for preparing carboxamide derivatives via aminolysis .

N-(3-Chlorophenyl)-10H-phenothiazine-10-carboxamide (CAS: 364616-62-6)

- Structure : 3-Chlorophenyl substituent on the amide nitrogen.

- Properties : Chlorine atom introduces electronegativity, enhancing dipole interactions and metabolic stability. The topological polar surface area (57.6 Ų) is comparable to dipropyl-carboxamide, suggesting similar bioavailability .

Phenothiazine Derivatives with Non-Carboxamide Substituents

10-Methyl-10H-phenothiazine (CAS: 1207-72-3)

2-Trifluoromethyl-10-aminopropylphenothiazine

- Structure: Trifluoromethyl group at the 2-position and aminopropyl chain at the 10-position.

- Properties: The electron-withdrawing CF₃ group enhances oxidative stability. The aminopropyl side chain facilitates protonation, improving solubility in acidic environments (e.g., gastric fluid) .

Promethazine Derivatives (e.g., Methoxypromazine)

- Structure: Methoxy and dimethylaminopropyl substituents.

- Properties: The dimethylamino group enhances binding to histamine H₁ receptors, making it a potent antihistamine. The dipropyl-carboxamide analogue may exhibit weaker receptor affinity due to bulkier substituents .

Physicochemical and Pharmacological Data

| Compound | Molecular Weight (g/mol) | logP | Topological Polar Surface Area (Ų) | Key Applications |

|---|---|---|---|---|

| N,N-Dipropyl-10H-phenothiazine-10-carboxamide* | ~305.4 | ~4.2 | ~48.5 | CNS modulation, antitumor |

| N-(1-Phenylethyl)-carboxamide | 346.4 | 3.5 | 57.6 | Receptor-binding studies |

| Methyl ester | 257.3 | 2.8 | 48.5 | Synthetic intermediate |

| 10-Methyl-phenothiazine | 213.3 | 3.1 | 12.5 | Drug precursor |

| Promethazine | 284.4 | 3.9 | 6.5 | Antihistamine, sedative |

*Estimated values based on structural analogues .

Biological Activity

N,N-dipropyl-10H-phenothiazine-10-carboxamide, a phenothiazine derivative, has garnered attention in recent years for its diverse biological activities. This compound is being investigated for its potential applications in antimicrobial, anticancer, and neurological therapies. This article provides a detailed examination of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure

This compound is characterized by a phenothiazine core structure, which is known for its ability to interact with various biological targets. The compound's mechanism of action typically involves binding to specific receptors or enzymes, modulating their activity, and influencing cellular processes.

Types of Reactions

The compound can undergo several chemical reactions:

- Oxidation : Produces sulfoxides or sulfones.

- Reduction : Yields amines or alcohols.

- Substitution : Alters functional groups based on specific reagents and conditions.

Comparison with Similar Compounds

| Compound Name | Biological Activity | Notable Uses |

|---|---|---|

| Chlorpromazine | Antipsychotic | Treatment of schizophrenia |

| Promethazine | Antihistamine | Allergy relief |

| Thioridazine | Antipsychotic | Treatment of psychosis |

This compound's unique structure may offer distinct advantages in therapeutic applications compared to these compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in treating infections .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating promising results:

- In vitro studies revealed that the compound effectively inhibited the proliferation of cancer cells, including HCT-116 and MCF-7 lines.

- The half-maximal inhibitory concentration (IC50) values were notably low, indicating potent activity against tumor cells while exhibiting minimal cytotoxicity towards normal cells .

Neurological Applications

The compound is also being explored for its neuroprotective properties. It has shown potential in mitigating neurotoxicity associated with conditions like Alzheimer's disease by inhibiting cholinesterases and interacting with the endocannabinoid system, which plays a crucial role in cognitive functions .

Study 1: Anticancer Efficacy

A recent study assessed the efficacy of this compound against glioma cells. The results indicated that the compound reduced cell viability significantly through mechanisms independent of AMPK inhibition. The study noted that normal astrocytes were less affected by the treatment, highlighting its selective toxicity towards cancer cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound. It was tested against common pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results showed that this compound had superior inhibitory effects compared to standard antibiotics .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N,N-dipropyl-10H-phenothiazine-10-carboxamide?

Methodological Answer:

The synthesis of phenothiazine derivatives typically involves:

Core phenothiazine formation : Sulfur-assisted cyclization of diphenylamine derivatives, often using iodine or Lewis acids like AlCl₃ as catalysts .

Functionalization : Alkylation or acylation at the 10-position. For N,N-dipropyl substitution, propyl Grignard reagents or nucleophilic displacement with propyl halides can be used. Carboxamide formation may involve reacting the phenothiazine intermediate with propyl isocyanate or via carbodiimide-mediated coupling .

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.

Key Validation : Monitor reaction progress via TLC and confirm structure via -NMR (e.g., propyl group signals at δ 0.8–1.5 ppm) and IR (amide C=O stretch ~1650 cm) .

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Grow high-quality crystals via slow evaporation (e.g., in dichloromethane/hexane).

Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) to measure reflections.

Structure Solution : Employ direct methods (e.g., SHELXT ) for phase determination.

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically.

Example Parameters : Related phenothiazine derivatives show triclinic (P1) symmetry with unit cell dimensions Å, Å, Å, and angles , .

Advanced: What computational strategies are recommended for modeling the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals is optimal:

Functional Selection : Use B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) for balanced accuracy in thermochemistry and electronic excitation modeling .

Basis Sets : 6-31G(d,p) for geometry optimization; aug-cc-pVDZ for excited states.

Solvent Effects : Include implicit solvation (e.g., PCM model) for properties in polar solvents.

Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess charge-transfer transitions.

Note : Exact-exchange inclusion (e.g., in ωB97X-D) improves accuracy for non-covalent interactions in the carboxamide moiety .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

Contradictions often arise from dynamic vs. static structural features:

Dynamic NMR : Use variable-temperature -NMR to detect conformational exchange (e.g., propyl group rotation barriers). Signal coalescence temperatures indicate energy barriers .

Complementary Techniques :

- XRD : Resolves static crystal packing effects (e.g., dihedral angles between phenothiazine and carboxamide groups ).

- DFT Conformational Analysis : Compare optimized gas-phase geometries (B3LYP/6-31G(d)) with XRD data to identify solid-state vs. solution-phase differences .

Cross-Validation : Overlay computed (GIAO) -NMR chemical shifts with experimental data to validate assignments .

Advanced: What strategies optimize the experimental design for studying the photophysical properties of phenothiazine-carboxamide derivatives?

Methodological Answer:

Sample Preparation : Ensure high purity (HPLC >99%) to avoid quenching artifacts. Use degassed solvents (e.g., argon-purged acetonitrile) for luminescence studies.

Time-Resolved Spectroscopy :

- TCSPC : Time-correlated single-photon counting for fluorescence lifetime measurements (ns-µs range).

- Transient Absorption : Probe triplet-state dynamics (µs-ms).

Quantum Yield Calculation : Use integrating sphere with a reference standard (e.g., quinine sulfate for fluorescence) .

Data Interpretation : Correlate excited-state lifetimes with DFT-predicted non-radiative decay pathways (e.g., spin-orbit coupling in heavy-atom-free systems) .

Basic: How is the purity and identity of this compound confirmed post-synthesis?

Methodological Answer:

Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm.

Spectroscopic Analysis :

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H].

- Elemental Analysis : Match C, H, N, S percentages to theoretical values (error <0.4%).

Melting Point : Compare with literature (if available) ±2°C.

Contingency : Discrepancies in elemental analysis may indicate residual solvent; use TGA to confirm thermal stability .

Advanced: What crystallographic software tools are recommended for refining and visualizing the structure of this compound?

Methodological Answer:

Refinement : SHELXL for least-squares refinement with TWIN/BASF commands if twinning is detected.

Visualization :

- ORTEP-3 : Generate thermal ellipsoid plots to assess disorder (e.g., propyl chain conformers) .

- Mercury : Analyze intermolecular interactions (e.g., π-π stacking distances, hydrogen bonds) .

Validation : Check with PLATON for symmetry errors and CCDC’s Mogul for bond-length/angle outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.